![molecular formula C20H20N6O4 B2863059 2-(7-cinnamyl-3,9-dimethyl-6,8-dioxo-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetic acid CAS No. 929837-12-7](/img/structure/B2863059.png)
2-(7-cinnamyl-3,9-dimethyl-6,8-dioxo-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetic acid
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Description
2-(7-cinnamyl-3,9-dimethyl-6,8-dioxo-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetic acid is a useful research compound. Its molecular formula is C20H20N6O4 and its molecular weight is 408.418. The purity is usually 95%.
BenchChem offers high-quality 2-(7-cinnamyl-3,9-dimethyl-6,8-dioxo-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(7-cinnamyl-3,9-dimethyl-6,8-dioxo-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Facile Synthesis of Triazino Purines
A study by Ueda et al. (1988) outlines the synthesis of [1,2,4]Triazino[3,2-f]purines through the reaction of 7,8-diamino-1,3-dimethylxanthine with diketones such as glyoxal, diacetyl, and others in acetic acid, suggesting a method for the preparation of structurally related compounds like the one (Ueda, T., Adachi, T., Nagai, S., Sakakibara, J., & Murata, M., 1988).
Antitumor Activity and Vascular Relaxing Effect
Further, a paper by Ueda et al. (1987) reports on the synthesis of novel heterocycles, including purino[7,8-g]-6-azapteridines and [1,2,4]triazino-[3,2-f]purines, examining their antitumor activity and vascular relaxing effects. This suggests potential therapeutic applications of such compounds (Ueda, T., Adachi, T., Sakakibara, J., Asano, M., & Nakagami, J., 1987).
Synthetic Studies on Fused Nitrogen-heterocycles
Shin et al. (1990) describe the condensation of nitrogen-heterocycle derivatives with various compounds, shedding light on the chemical behavior and potential for creating diverse molecules that may include or relate to the structure of 2-(7-cinnamyl-3,9-dimethyl-6,8-dioxo-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetic acid (Shin, S., Kang, K.‐H., Lee, Y. Y., & Goo, Y., 1990).
Cinnamyl Alcohol Polyphenol Condensations
The work by Jurd (1969) on cinnamyl alcohol condensing with polyphenols in aqueous acetic acid solutions highlights the chemical reactivity of cinnamyl groups, relevant to understanding the chemistry of compounds bearing the cinnamyl moiety (Jurd, L., 1969).
properties
IUPAC Name |
2-[3,9-dimethyl-6,8-dioxo-7-[(E)-3-phenylprop-2-enyl]-4H-purino[8,7-c][1,2,4]triazin-1-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N6O4/c1-13-11-25-16-17(21-19(25)26(22-13)12-15(27)28)23(2)20(30)24(18(16)29)10-6-9-14-7-4-3-5-8-14/h3-9H,10-12H2,1-2H3,(H,27,28)/b9-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRHYJNQLLFFAER-RMKNXTFCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC=CC4=CC=CC=C4)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)C/C=C/C4=CC=CC=C4)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3,9-dimethyl-6,8-dioxo-7-[(E)-3-phenylprop-2-enyl]-4H-purino[8,7-c][1,2,4]triazin-1-yl]acetic acid |
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